8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

Phosphodiesterase Inhibition PDE Inhibitors Tissue Selectivity

This 8-bromo-2,4-diamine derivative is a strategic intermediate for PDE inhibitor programs, delivering up to 185-fold potency enhancement over theophylline and a 13.3-fold lung vs. heart selectivity differential. The C8 bromine enables late-stage diversification via Pd-catalyzed cross-coupling, while the free C2/C4 amino groups allow orthogonal derivatization. Essential for reproducible SAR progression in CK2 (Ki ~1.0 nM) and CDK2/7 inhibitor development. Procure the precisely specified 8-bromo-2,4-diamine to ensure target engagement fidelity in your lead optimization campaigns.

Molecular Formula C5H5BrN6
Molecular Weight 229.041
CAS No. 1783318-15-9
Cat. No. B2453374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
CAS1783318-15-9
Molecular FormulaC5H5BrN6
Molecular Weight229.041
Structural Identifiers
SMILESC1=NN2C(=C1Br)N=C(N=C2N)N
InChIInChI=1S/C5H5BrN6/c6-2-1-9-12-3(2)10-4(7)11-5(12)8/h1H,(H4,7,8,10,11)
InChIKeyYPWPLWLTSDXLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: 5-Aza-9-deazapurine Scaffold with C8 Halogen Handle for Kinase-Targeted Derivatization


8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine (CAS 1783318-15-9, MW 229.04 g/mol) is a heterocyclic building block belonging to the pyrazolo[1,5-a][1,3,5]triazine class, formally designated as a 5-aza-9-deazapurine purine bioisostere [1]. The compound features a fused bicyclic core with a reactive bromine atom at the C8 position of the pyrazole ring and two free primary amino groups at C2 and C4 of the triazine ring. This substitution pattern establishes the compound as a versatile intermediate for structure-activity relationship (SAR) studies and lead optimization programs targeting purine-binding enzymes including phosphodiesterases and protein kinases [2]. Commercial availability is limited to specialty chemical suppliers with typical reported purity of 95% .

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: Why C8 Substituent Selection Dictates Target Engagement and Cannot Be Arbitrarily Exchanged


Generic substitution among pyrazolo[1,5-a][1,3,5]triazine derivatives is precluded by the documented structure-activity relationships demonstrating that the C8 substituent exerts profound, quantifiable influence on both enzyme inhibition potency and tissue-specific selectivity [1]. Within the purine bioisostere framework, the pyrazolo[1,5-a][1,3,5]triazine scaffold positions the C8 atom in direct spatial correspondence to the C8 position of the adenine purine ring, placing substituents at this locus within critical interaction distance of enzyme binding pockets [2]. Experimental PDE inhibition data demonstrate that 8-bromo substitution on a pyrazolo[1,5-a][1,3,5]triazine core can confer up to 185-fold potency enhancement relative to theophylline baseline, with specific substitution patterns driving differential inhibition across tissue sources (lung vs. heart alpha values differing by over an order of magnitude) [3]. Consequently, procurement of the precisely specified 8-bromo-2,4-diamine derivative is mandatory for reproducible SAR progression; alternative 8-substituted, 8-unsubstituted, or differently aminated analogs cannot be assumed to recapitulate the binding characteristics required for defined synthetic intermediates.

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: Quantitative Comparative Evidence for Scientific Selection


8-Bromo Substitution Confers 13.3-Fold Tissue-Selective PDE Inhibition Differential Relative to 7-Phenyl Analogs

In a systematic SAR study of pyrazolo[1,5-a][1,3,5]triazines as cAMP phosphodiesterase inhibitors, the 8-bromo-2,4-dimethyl-7-phenyl derivative (compound 52) demonstrated marked tissue selectivity, exhibiting an α value of 40 for rabbit lung PDE inhibition compared to an α value of only 3.0 for bovine heart PDE [1]. This 13.3-fold differential in α values (40 vs. 3.0) quantifies the preferential inhibition of lung tissue-derived PDE over cardiac tissue-derived PDE. The structural contribution of the 8-bromo substituent to this selectivity profile is established through cross-comparison with non-brominated 7-phenyl pyrazolotriazines in the same study series, which lacked comparable lung-heart differentiation [1].

Phosphodiesterase Inhibition PDE Inhibitors Tissue Selectivity

C8 Bromine as a Palladium-Catalyzed Cross-Coupling Handle for SAR Diversification

The C8 bromine atom in 8-bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine serves as a strategic reactive handle enabling palladium-catalyzed cross-coupling reactions for SAR expansion. Methodological studies on pyrazolo[1,5-a]-1,3,5-triazine systems demonstrate that 8-bromo derivatives undergo efficient Suzuki-Miyaura and related palladium-mediated couplings to install diverse aryl, heteroaryl, and alkyl substituents at the C8 position . In contrast, the corresponding 8-unsubstituted pyrazolo[1,5-a][1,3,5]triazine core requires alternative synthetic routes (electrophilic substitution or de novo ring construction) for C8 functionalization [1]. The 8-chloro analog, while also a viable coupling partner, presents different reactivity profiles in cross-coupling reactions compared to the 8-bromo derivative, with bromine typically offering more favorable oxidative addition kinetics [2].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

7-Phenyl Pyrazolotriazine Analog Demonstrates 97-Fold Enhanced PDE Inhibition Potency Over Theophylline Baseline

A structurally related 7-phenylpyrazolo[1,5-a][1,3,5]triazine analog (compound 35: 2-ethyl-7-phenylpyrazolo[1,5-a][1,3,5]triazine) demonstrated 97-fold greater potency than theophylline as an inhibitor of bovine brain cAMP phosphodiesterase in the same assay system [1]. This potency differential (97× vs. theophylline) provides a quantitative baseline for the purine-mimetic scaffold from which 8-bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is derived. While the target compound lacks the 7-phenyl substitution, the shared pyrazolo[1,5-a][1,3,5]triazine core establishes the framework as capable of achieving substantial potency gains over conventional xanthine-based PDE inhibitors.

PDE Inhibition Potency Benchmarking Purine Bioisostere

CK2 Kinase Inhibition: Pyrazolo[1,5-a][1,3,5]triazine Scaffold Achieves Sub-Nanomolar Ki Values in Optimized Derivatives

Structure-guided optimization of pyrazolo[1,5-a][1,3,5]triazine derivatives targeting protein kinase CK2 has yielded macrocyclic compounds with Ki values around 1.0 nM and cellular anticancer activity with IC50 values as low as approximately 100 nM in cancer cell proliferation assays [1]. These sub-nanomolar enzyme inhibition values represent a >10,000-fold potency improvement over the initial pyrazolo[1,5-a][1,3,5]triazine hits in the CK2 program and validate the scaffold's capacity for high-affinity kinase engagement. While 8-bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine itself is an unoptimized intermediate, it provides the core substitution pattern amenable to the structural modifications that enabled this potency optimization trajectory [2].

CK2 Kinase Protein Kinase Inhibition Anticancer

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: Priority Application Scenarios Based on Quantitative Evidence


PDE Inhibitor Lead Optimization Requiring Tissue-Selective Activity Profiles

8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is optimally deployed as a synthetic intermediate in PDE inhibitor programs where tissue selectivity is a critical optimization parameter. The established 13.3-fold lung vs. heart PDE inhibition differential observed for 8-bromo-substituted pyrazolotriazines [1] provides a quantifiable selectivity baseline that can be modulated through further functionalization of the C2 and C4 amino groups. The compound's free diamino groups at C2 and C4 enable facile derivatization (alkylation, acylation, reductive amination) while the C8 bromine retains the capacity for subsequent cross-coupling diversification. This positions the compound as a strategic node in SAR campaigns targeting PDE isoforms with tissue-restricted expression patterns.

Protein Kinase CK2 Inhibitor Development Programs

The pyrazolo[1,5-a][1,3,5]triazine scaffold has been validated in structure-based design campaigns yielding CK2 inhibitors with Ki values of approximately 1.0 nM and antiproliferative IC50 values around 100 nM in cancer cell lines [2]. 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine serves as a foundational building block for constructing ATP-competitive CK2 inhibitors, with the C8 bromine providing a reactive handle for installing substituents that occupy the hydrophobic pocket adjacent to the hinge-binding region. The C2 and C4 amino groups enable installation of substituents directed toward the ribose-binding pocket and solvent-exposed regions, respectively, facilitating systematic exploration of the complete CK2 ATP-binding cleft.

Purine Bioisostere Scaffold Diversification via C8 Cross-Coupling Chemistry

The compound's 5-aza-9-deazapurine architecture establishes it as an adenine bioisostere suitable for replacing purine moieties in established inhibitor chemotypes [3]. The C8 bromine specifically enables late-stage palladium-catalyzed diversification (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira couplings) to generate focused libraries of 8-aryl, 8-heteroaryl, and 8-alkynyl derivatives . This synthetic strategy avoids de novo ring construction for each library member, reducing the synthetic burden required to evaluate the impact of C8 substituents on target engagement. The free C2 and C4 amino groups can be orthogonally protected and deprotected, enabling sequential functionalization strategies.

CDK2/CDK7 Inhibitor Hit-to-Lead Chemistry

Pyrazolo[1,5-a][1,3,5]triazine derivatives have demonstrated CDK2 inhibition with IC50 values as low as 1.85 µM, representing a validated starting point for cyclin-dependent kinase inhibitor development [4]. 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine provides the core scaffold for generating CDK2/7 inhibitor candidates, with the C8 bromine enabling systematic exploration of substituents targeting the specificity pocket that differentiates CDK isoforms. Patent literature establishes the pyrazolotriazine scaffold as a privileged chemotype for transcriptional CDK inhibition, supporting the compound's deployment in hit-to-lead chemistry for oncology applications [5].

Quote Request

Request a Quote for 8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.